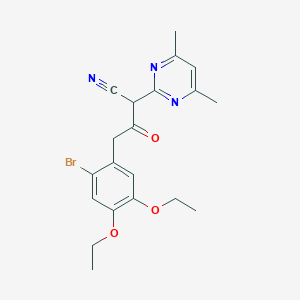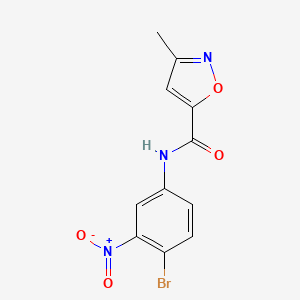![molecular formula C18H17IN4O B7682185 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide, also known as IQ-1S, is a small molecule inhibitor that has been widely used in scientific research to study the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in various biological processes, including embryonic development, tissue regeneration, and cell proliferation. Dysregulation of this pathway has been linked to several diseases, including cancer, osteoporosis, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide involves the inhibition of the Wnt/β-catenin pathway. The Wnt signaling pathway is initiated by the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors. This binding leads to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus and interacts with TCF/LEF transcription factors to activate downstream target genes. This compound inhibits this pathway by preventing the interaction between β-catenin and TCF/LEF transcription factors, leading to the downregulation of downstream target genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, including colon, breast, and liver cancer cells. It has also been shown to induce differentiation of stem cells into osteoblasts and adipocytes. In vivo studies have demonstrated that this compound can promote bone formation and reduce bone loss in animal models of osteoporosis.
Advantages and Limitations for Lab Experiments
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for the Wnt/β-catenin pathway and does not affect other signaling pathways. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It can also have off-target effects at high concentrations, which can lead to non-specific effects.
Future Directions
There are several future directions for the use of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide in scientific research. One potential application is in the development of therapeutics for diseases associated with dysregulation of the Wnt signaling pathway, such as cancer and osteoporosis. This compound could also be used to study the role of the Wnt signaling pathway in other biological processes, such as neurogenesis and immune cell function. Further studies are needed to explore the full potential of this compound as a tool for scientific research.
Synthesis Methods
The synthesis of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide involves several steps, including the coupling of 5-iodo-4-aminobenzamide with 2-bromoethylamine hydrobromide, followed by the reaction with 2-amino-4-methylquinazoline. The final product is obtained after purification by column chromatography. The purity of the synthesized this compound can be confirmed by NMR and HPLC analysis.
Scientific Research Applications
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has been widely used in scientific research to study the Wnt signaling pathway. It has been shown to inhibit the activity of the Wnt/β-catenin pathway by preventing the interaction between β-catenin and TCF/LEF transcription factors. This inhibition leads to the downregulation of downstream target genes, including c-myc and cyclin D1. This compound has been used in various biological studies, including cancer research, stem cell research, and developmental biology.
properties
IUPAC Name |
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN4O/c1-20-18(24)13-5-2-4-12(10-13)8-9-21-17-16-14(19)6-3-7-15(16)22-11-23-17/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWJNCZQWXLRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCNC2=NC=NC3=C2C(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)

![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)


![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]-N-prop-2-enylacetamide](/img/structure/B7682169.png)
![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)

![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)